2,3-Dihydro-1,5-benzothiazepin-4(5H)-one

Descripción general

Descripción

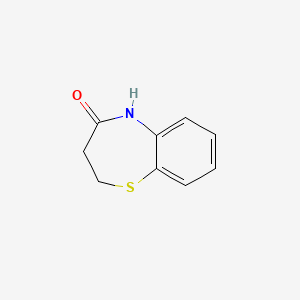

2,3-Dihydro-1,5-benzothiazepin-4(5H)-one is a heterocyclic compound that features a benzothiazepine ring system. This compound is of significant interest due to its diverse biological activities and potential therapeutic applications. The structure consists of a seven-membered ring containing nitrogen and sulfur atoms, fused to a benzene ring.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydro-1,5-benzothiazepin-4(5H)-one can be achieved through various methods. One common approach involves the cyclization of ortho-aminothiophenols with alpha-haloketones under basic conditions. Another method includes the reaction of ortho-aminothiophenols with alpha,beta-unsaturated carbonyl compounds.

Example Reaction:

Starting Materials: Ortho-aminothiophenol and alpha-haloketone.

Reaction Conditions: Basic conditions, typically using sodium hydroxide or potassium carbonate.

Procedure: The ortho-aminothiophenol reacts with the alpha-haloketone to form the benzothiazepine ring through intramolecular cyclization.

Industrial Production Methods

Industrial production of this compound often involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent selection to enhance the efficiency of the synthesis.

Análisis De Reacciones Químicas

Types of Reactions

2,3-Dihydro-1,5-benzothiazepin-4(5H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding dihydro derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring or the heterocyclic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

Oxidation Products: Sulfoxides and sulfones.

Reduction Products: Dihydro derivatives.

Substitution Products: Various substituted benzothiazepines depending on the reagents used.

Aplicaciones Científicas De Investigación

2,3-Dihydro-1,5-benzothiazepin-4(5H)-one has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Explored for its therapeutic potential in treating cardiovascular diseases, neurological disorders, and as an anti-inflammatory agent.

Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mecanismo De Acción

The mechanism of action of 2,3-Dihydro-1,5-benzothiazepin-4(5H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it may interact with cellular receptors, influencing signal transduction pathways and cellular responses.

Comparación Con Compuestos Similares

Similar Compounds

2H-1,4-Benzothiazin-3(4H)-one: Another benzothiazepine derivative with similar structural features but different biological activities.

1,5-Benzothiazepine: A related compound with variations in the ring structure and substituents.

Uniqueness

2,3-Dihydro-1,5-benzothiazepin-4(5H)-one is unique due to its specific ring structure and the presence of both nitrogen and sulfur atoms, which contribute to its distinct chemical reactivity and biological properties. Its versatility in undergoing various chemical reactions and its potential therapeutic applications make it a compound of significant interest in research and industry.

Actividad Biológica

2,3-Dihydro-1,5-benzothiazepin-4(5H)-one is a compound belonging to the benzothiazepine family, which has attracted attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological potential, particularly in the context of enzyme inhibition and antidiabetic effects.

Synthesis and Structural Characteristics

The synthesis of this compound derivatives has been achieved through various methods, including nucleophilic additions and cyclization processes. Recent studies have reported high-yielding syntheses that allow for the exploration of structure-activity relationships (SAR) within this class of compounds .

1. Enzyme Inhibition

One of the primary areas of research has been the inhibitory effects of this compound derivatives on various enzymes. Notably, recent studies have demonstrated significant inhibitory activity against α-glucosidase, an enzyme critical in carbohydrate metabolism.

Table 1: α-Glucosidase Inhibitory Activity of Selected Derivatives

| Compound | IC50 (μM) | Comparison to Acarbose (IC50 = 37.38 μM) |

|---|---|---|

| 2B | 2.62 ± 0.30 | Significantly more active |

| 6B | 3.63 ± 0.36 | Significantly more active |

| 7B | 3.96 ± 0.42 | Significantly more active |

| 11B | 10.11 ± 0.84 | Moderate activity |

The most potent derivative identified was compound 2B , with an IC50 value of 2.62 μM , showcasing a competitive inhibition mechanism against α-glucosidase . In vivo studies further confirmed its efficacy, where administration led to significant reductions in blood glucose levels in diabetic models .

2. Antidiabetic Activity

The antidiabetic potential of these compounds has been explored extensively. For instance, compounds 6B and 7B demonstrated substantial reductions in serum glucose levels over a period of treatment:

Table 2: Blood Glucose Level Changes in Diabetic Models

| Day | Dose (mg/kg) | Blood Glucose Level (mg/dL) |

|---|---|---|

| 7 | 10 | 280.90 ± 4.66 |

| 20 | 228.44 ± 5.06 | |

| 14 | 10 | 205.31 ± 4.01 |

| 20 | 166.09 ± 4.46 | |

| 28 | 10 | 127.81 ± 4.23 |

These results indicate that the compound not only inhibits α-glucosidase effectively but also translates to significant antidiabetic effects in vivo .

The mechanisms underlying the biological activities of these compounds have been investigated through kinetic studies and molecular docking simulations:

- Kinetic Studies : Lineweaver-Burk plots were utilized to determine the inhibition type and affinity for α-glucosidase .

- Molecular Docking : In silico studies suggested strong binding interactions between the compounds and the active site of α-glucosidase, supporting their potential as therapeutic agents against diabetes .

Case Studies

Recent research has highlighted several case studies where derivatives of this compound were tested for their biological efficacy:

- Antidiabetic Efficacy : A study involving diabetic rats treated with compound 6B showed a significant decrease in blood glucose levels after multiple doses over several weeks.

- Enzyme Specificity : Compounds were tested against other enzymes such as tyrosinase, revealing additional potential applications in skin whitening and anti-aging products due to their inhibitory effects on melanin production .

Propiedades

IUPAC Name |

3,5-dihydro-2H-1,5-benzothiazepin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NOS/c11-9-5-6-12-8-4-2-1-3-7(8)10-9/h1-4H,5-6H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNUDPFLTWOKTKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC2=CC=CC=C2NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80201619 | |

| Record name | 1,5-Benzothiazepin-4(5H)-one, 2,3-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80201619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53454-43-6 | |

| Record name | 2,3-Dihydro-1,5-benzothiazepin-4(5H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53454-43-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dihydro-1,5-benzothiazepin-4(5H)-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053454436 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 53454-43-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75690 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,5-Benzothiazepin-4(5H)-one, 2,3-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80201619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-DIHYDRO-1,5-BENZOTHIAZEPIN-4(5H)-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F1BZY09GXA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 2,3-dihydro-1,5-benzothiazepin-4(5H)-one?

A1: The molecular formula of this compound is C9H9NOS, and its molecular weight is 179.24 g/mol. [] (https://www.semanticscholar.org/paper/4b74ede7f0d85eb045998b0200174bd5d6bc85c1)

Q2: What spectroscopic data is available for characterizing this compound?

A2: Researchers frequently utilize IR, 1H NMR, and MS for structural characterization of this compound and its derivatives. [] (https://www.semanticscholar.org/paper/225155b594cb22c84eb1e484d3c86dc1d43dbc5c) Electron impact-induced fragmentation patterns have also been studied using techniques like mass-analysed ion kinetic energy spectroscopy and collision-induced dissociation experiments. [] (https://www.semanticscholar.org/paper/3f0f8acebe963492d86dcd639af582afa1dc92f9)

Q3: What are the common synthetic approaches to this compound and its derivatives?

A3: A prevalent method involves reacting 2-aminothiophenol with acrylic acid or substituted acrylic acids. [, ] (https://www.semanticscholar.org/paper/225155b594cb22c84eb1e484d3c86dc1d43dbc5c, https://www.semanticscholar.org/paper/a95dac0ee77043ff7a57af3f8a8b067d504bd57f) This reaction can be carried out with or without a solvent like chlorotoluene. [, , ] (https://www.semanticscholar.org/paper/225155b594cb22c84eb1e484d3c86dc1d43dbc5c, https://www.semanticscholar.org/paper/a95dac0ee77043ff7a57af3f8a8b067d504bd57f) Alternative methods include nucleophilic additions to benzoquinone diimines, ring enlargement of 1-thioflavanone, and reactions with Lawesson's reagent. [, , , ] (https://www.semanticscholar.org/paper/a33993734ba95f848ae7a1ea14a95469b636474c, https://www.semanticscholar.org/paper/2bd735833daccfaa8add83ec8fe1608e4583fae6, https://www.semanticscholar.org/paper/74dba78d13e4852f387717a150a72bb546eccaeb, https://www.semanticscholar.org/paper/4cc515601922f18de0a389809248d6eb1883417a)

Q4: How does the introduction of substituents impact the properties of this compound?

A4: Substituents, especially at the C(2) and C(3) positions, influence the fragmentation patterns observed in mass spectrometry. [] (https://www.semanticscholar.org/paper/3f0f8acebe963492d86dcd639af582afa1dc92f9) Alkyl, alkoxy, alkylthio, hydroxy, or amino substitutions on the benzene ring affect vasodilating, antihypertensive, and platelet aggregation-inhibitory activities. [] (https://www.semanticscholar.org/paper/a33993734ba95f848ae7a1ea14a95469b636474c)

Q5: Can this compound be synthesized in optically active forms?

A5: Yes, researchers have developed methods to synthesize optically active 2,3-dihydro-1,5-benzothiazepin-4(5H)-ones, particularly focusing on 3-amino and 3-hydroxy derivatives. [] (https://www.semanticscholar.org/paper/8103ca1db1bac21cc263f709a022953d9e06f26a)

Q6: What are the potential biological activities of this compound derivatives?

A6: Derivatives of this compound exhibit a range of activities including vasodilating, antihypertensive, platelet aggregation-inhibitory, and antidepressant effects. [, ] (https://www.semanticscholar.org/paper/a33993734ba95f848ae7a1ea14a95469b636474c, https://www.semanticscholar.org/paper/05144cbbd9eb851ea7fdd05a4287fa43d2adc907)

Q7: Has this compound been explored for its potential in drug delivery?

A7: Research suggests that short oligomers incorporating the this compound framework might possess cell-penetrating properties. These oligomers have shown potential for delivering biologically active molecules into cells. [] (https://www.semanticscholar.org/paper/9726594ac0b74b2241c9a50d9a1ed8dbe7129499)

Q8: Are there any studies on the antimicrobial activity of this compound derivatives?

A8: While N-2 alkylamino derivatives of 4,5-dihydro-s-triazolo[3,4-d]-1,5-benzothiazepine have been synthesized and tested for antimicrobial activity, they have not demonstrated remarkable effects in this regard. [] (https://www.semanticscholar.org/paper/09b5f83df0e90a83048989b417fc1abbc731fb62)

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.